molecular formula C10H16O4 B095954 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate CAS No. 18524-20-4

2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate

Cat. No. B095954
CAS RN: 18524-20-4
M. Wt: 200.23 g/mol
InChI Key: BUXBNAQKGXFIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate, also known as DMDO, is a synthetic compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including organic synthesis, polymerization, and oxidation reactions. DMDO is a white crystalline solid that is soluble in many organic solvents, and it has a molecular weight of 216.24 g/mol.

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is complex and depends on the specific reaction in which it is used. In general, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acts as an oxidizing agent, donating an oxygen atom to the substrate molecule and forming a corresponding alcohol or ketone. The reaction typically proceeds through a radical mechanism, with 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acting as a radical initiator.

Biochemical And Physiological Effects

2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care. It is also known to be a skin irritant and can cause respiratory problems if inhaled.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is its versatility. It can be used for a variety of purposes in organic synthesis, and it is relatively easy to handle and store. However, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is also a toxic compound and should be handled with care. It can also be expensive to produce, which can be a limitation for some research applications.

Future Directions

There are many potential future directions for research involving 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate as an oxidizing agent. Another area of interest is the use of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate in the production of new polymers with unique properties. Additionally, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate could be used in the synthesis of new natural products with potential pharmaceutical applications. Overall, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is a versatile compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate can be achieved through a variety of methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane with a variety of oxidizing agents, including chromium trioxide, potassium permanganate, and hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.

Scientific Research Applications

2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is widely used in scientific research for a variety of purposes. It can be used as an oxidizing agent in organic synthesis reactions, as well as a polymerization initiator in the production of polymers such as polyethylene and polypropylene. 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has also been used in the synthesis of natural products such as steroids, terpenoids, and alkaloids.

properties

CAS RN

18524-20-4

Product Name

2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enyl acetate

InChI

InChI=1S/C10H16O4/c1-5-8(13-7(2)11)9-6-12-10(3,4)14-9/h5,8-9H,1,6H2,2-4H3

InChI Key

BUXBNAQKGXFIBX-UHFFFAOYSA-N

SMILES

CC(=O)OC(C=C)C1COC(O1)(C)C

Canonical SMILES

CC(=O)OC(C=C)C1COC(O1)(C)C

synonyms

2,2-Dimethyl-α-vinyl-1,3-dioxolane-4-methanol acetate

Origin of Product

United States

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